molecular formula C49H62N4O12 B14686377 Phenylrifampin

Phenylrifampin

Cat. No.: B14686377
M. Wt: 899.0 g/mol
InChI Key: FGNLFNLQBDIOBJ-OMGSMOLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

No data about Phenylrifampin’s chemical structure, mechanism of action, or clinical indications are present in the provided evidence. Rifampicin derivatives typically act as antibiotics targeting bacterial RNA polymerase, but this is speculative without direct evidence .

Properties

Molecular Formula

C49H62N4O12

Molecular Weight

899.0 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C49H62N4O12/c1-26-14-13-15-27(2)48(61)51-39-34(24-50-53-21-19-52(20-22-53)25-33-16-11-10-12-17-33)43(58)36-37(44(39)59)42(57)31(6)46-38(36)47(60)49(8,65-46)63-23-18-35(62-9)28(3)45(64-32(7)54)30(5)41(56)29(4)40(26)55/h10-18,23-24,26,28-30,35,40-41,45,55-59H,19-22,25H2,1-9H3,(H,51,61)/b14-13+,23-18+,27-15-,50-24+/t26-,28+,29+,30+,35-,40-,41+,45+,49-/m0/s1

InChI Key

FGNLFNLQBDIOBJ-OMGSMOLVSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)CC6=CC=CC=C6)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)CC6=CC=CC=C6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenylrifampin typically involves the modification of the rifampicin molecule. One common method is the reaction of rifamycin S with 1-amino-4-methylpiperazine in the presence of a suitable solvent like tetrahydrofuran. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound is carried out using continuous flow synthesis. This method involves the use of microreactors to couple multiple reaction steps and purification processes, resulting in a higher yield and reduced costs. The continuous flow synthesis method has been shown to improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Phenylrifampin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens or alkyl groups in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Phenylrifampin has a wide range of applications in scientific research, including:

Mechanism of Action

Phenylrifampin exerts its effects by binding to the beta-subunit of microbial DNA-dependent RNA polymerase (RNAP). This binding inhibits the enzyme and impedes RNA synthesis, thereby preventing the replication of bacterial cells. The compound specifically targets bacterial RNAP without affecting the mammalian enzyme, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks pharmacokinetic, pharmacodynamic, or clinical trial data for Phenylrifampin or its analogs. For example:

Table 1: Key Limitations of Provided Evidence

Aspect Available Evidence Relevance Gap for this compound Analysis
Pharmacokinetics/Pharmacodynamics None (focus: NLP models) No absorption, metabolism, or excretion data
Clinical Efficacy Guidelines for trial design only No efficacy or safety results
Structural Analogs Not applicable No chemical or mechanistic comparisons

Critical Analysis of Evidence

The references primarily address:

Machine Learning : Transformer-based models (e.g., BERT) and their optimization .

Regulatory Guidelines : Requirements for generic drug applications in China, including clinical data synthesis and comparator drug selection .

These are unrelated to antibiotic drug comparisons. For instance:

  • discusses clinical trial result interpretation but lacks examples of drug comparisons.

Recommendations for Future Research

To address the gaps:

Source Identification : Provide peer-reviewed studies or regulatory documents explicitly discussing this compound and its analogs (e.g., rifampicin, rifabutin).

Pharmacological Data : Include pharmacokinetic parameters (e.g., bioavailability, half-life) and resistance profiles.

Clinical Trial Evidence : Submit comparative efficacy/safety data from controlled studies or meta-analyses.

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